molecular formula C17H25N3O4 B2635455 3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034569-42-9

3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2635455
CAS No.: 2034569-42-9
M. Wt: 335.404
InChI Key: MUQOPFATQGPKIH-UHFFFAOYSA-N
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Description

3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a furan ring, a piperidine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate. This intermediate is further reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its target, while the oxane ring can contribute to the compound’s overall stability and solubility. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the furan ring provides reactivity, the piperidine ring offers binding affinity, and the oxane ring contributes to stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-16(14-3-8-24-12-14)20-6-1-13(2-7-20)11-18-17(22)19-15-4-9-23-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOPFATQGPKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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